molecular formula C15H22N8OS B2888886 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide CAS No. 325994-48-7

2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Katalognummer: B2888886
CAS-Nummer: 325994-48-7
Molekulargewicht: 362.46
InChI-Schlüssel: WPIWMSAAAIOXFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide features a 1,3,5-triazine core substituted with two ethylamino groups at the 4- and 6-positions. A hydrazinecarbothioamide moiety is attached to the 2-position of the triazine, further linked to a 4-methoxyphenyl group.

Synthesis of analogous hydrazinecarbothioamide derivatives typically involves nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form triazole or triazine derivatives under basic conditions . Spectral characterization of such compounds includes IR absorption bands for C=S (1243–1258 cm⁻¹) and NH groups (3150–3414 cm⁻¹), confirmed via ¹H-NMR and ¹³C-NMR .

Eigenschaften

IUPAC Name

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8OS/c1-4-16-12-19-13(17-5-2)21-14(20-12)22-23-15(25)18-10-6-8-11(24-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,18,23,25)(H3,16,17,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIWMSAAAIOXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NNC(=S)NC2=CC=C(C=C2)OC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a member of the triazine family, which has garnered attention in various fields including pharmacology and agrochemistry. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H26N6O3SC_{17}H_{26}N_{6}O_{3}S, with a molecular weight of approximately 394.49 g/mol. The structure features a triazine ring substituted with ethylamino groups and a methoxyphenyl hydrazinecarbothioamide moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains and fungi. Specifically, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Candida albicans.
  • Anticancer Properties : Triazine derivatives have been investigated for their potential as anticancer agents. The presence of the methoxy group in the phenyl ring enhances the compound's ability to interact with cellular targets involved in cancer proliferation.
  • Enzyme Inhibition : Some studies suggest that triazine derivatives may act as enzyme inhibitors, impacting pathways involved in cell signaling and metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazine derivatives against E. coli and Bacillus mycoides. The results indicated that compounds containing hydrazinecarbothioamide exhibited significant growth inhibition, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. mycoides
Compound A2030
Compound B1525
Target Compound1020

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HT29 (colorectal cancer) showed that the target compound induced apoptosis at concentrations as low as 5 µM. The mechanism appears to involve the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-75Caspase activation
HT297Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Triazines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The hydrazinecarbothioamide moiety may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazine Core

The triazine ring’s substituents significantly impact physicochemical properties. Key comparisons include:

Compound Triazine Substituents Key Functional Groups IR Bands (cm⁻¹)
Target Compound 4,6-bis(ethylamino) Hydrazinecarbothioamide, 4-methoxyphenyl C=S: ~1240–1258; NH: ~3150–3400 (inferred)
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides 4-(4-X-phenylsulfonyl)benzoyl Hydrazinecarbothioamide, 2,4-difluorophenyl C=S: 1243–1258; C=O: 1663–1682
BP5450 (2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine) 4-methoxyphenyl, 4,6-trichloromethyl Trichloromethyl, methoxyphenyl N/A (catalog entry)
Ibuprofen-triazine derivatives 4,6-bis(aryl anilido) Ibuprofen-propanoyl, hydrazine NH: 3278–3414 (similar tautomers)
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s ethylamino groups enhance electron density on the triazine, contrasting with trichloromethyl (BP5450) or sulfonylbenzoyl groups (), which are electron-withdrawing. This affects reactivity in cyclization or alkylation reactions .

Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide moieties are common in heterocyclic synthesis. Comparisons include:

  • AX93291 (N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide) : Shares the hydrazinecarbothioamide group but lacks the triazine core. The bromo-fluoro substituents may enhance halogen bonding in biological systems, whereas the target compound’s methoxyphenyl group offers lipophilicity.
  • 1,2,4-Triazole-thiones : Synthesized from hydrazinecarbothioamides via cyclization. The target compound’s triazine core may exhibit greater stability compared to triazole tautomers, which equilibrate between thiol and thione forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.